3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide -

3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide

Catalog Number: EVT-6271061
CAS Number:
Molecular Formula: C19H18N6O2
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E,4E)-5-(3,5-Dimethoxy-4-hydroxyphenyl)-N-(2-(4-(1H-indol-3-yl)piperidin-1-yl)ethyl)-2,4-pentadienamide (11)

    (2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine Carboxamide (SSR149415)

    • Compound Description: This compound is the first selective, nonpeptide vasopressin V1b receptor antagonist []. SSR149415 showed competitive nanomolar affinity for animal and human V1b receptors and exhibited much lower affinity for rat and human V1a, V2, and oxytocin receptors []. It has been studied in several models of elevated corticotropin secretion in conscious rats and has shown anxiolytic-like activity [].

    2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

    • Compound Description: The crystal structure of this compound has been reported, revealing the presence of four independent molecules in the asymmetric unit []. The dihedral angles between the benzene rings and indole mean planes vary among the molecules, ranging from 8.8(1)° to 24.5(1)° []. The crystal structure also reveals intermolecular N—H⋯O hydrogen bonds between the imino groups and the adjacent carbonyl groups, as well as π-π stacking between nearly parallel pyrrole rings [].

    (2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one

    • Compound Description: This derivative of chalcone was synthesized and investigated for its potential as an antimalarial agent []. Molecular docking studies were conducted to assess its interaction with the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme []. The compound showed a higher binding affinity (ΔG bind = -7.53 kcal/mole) than the native ligand WR99210 (-8.83 kcal/mole) but lower than proguanil (-6.75 kcal/mole) and (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxy-5-(prenyl)phenyl)-prop-2-en-1-one (-7.29 kcal/mole) [].
    • Compound Description: Z-CM-I-1 is a hybrid compound combining elements of curcumin and melatonin, developed as a potential disease-modifying agent for Alzheimer's disease (AD) []. In vivo studies using an APP/PS1 transgenic AD model demonstrated that Z-CM-I-1 effectively reduced Aβ accumulation in the hippocampus and cortex regions of the brain, mitigated inflammatory responses and oxidative stress, improved synaptic dysfunction, and increased the expression of mitochondrial electron transport chain complexes [].

    {1-Benzyl-5-[4-(trifluoromethoxy)phenyl]-1H-indol-3-yl}(oxo)acetic Acid (PAI-039)

    • Compound Description: This compound is a novel, orally active inhibitor of plasminogen activator inhibitor-1 (PAI-1) []. It exhibited favorable pharmacokinetic properties with an oral bioavailability of 43 ± 15.3% and a plasma half-life of 6.2 ± 1.3 h []. In a canine model of electrolytic injury, PAI-039 significantly prolonged the time to coronary occlusion, reduced thrombus weight, and increased the incidence of spontaneous reperfusion without affecting platelet aggregation or coagulation parameters [].

    2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethylacetamide (1)

      N-[(E)-1-(1H-Indol-3-yl)methylidene]-N-[4-(4-{[(E)-1-(1H-indol-3-yl)methylidene]amino}phenoxy)phenyl]amine

      • Compound Description: This novel Schiff base was synthesized by reacting 4,4'-diaminodiphenyl ether with indole-3-carboxaldehyde []. The compound's structure was confirmed by various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy [].

      (2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide ((S)-1)

      • Compound Description: This compound is a potent non-peptidic formyl peptide receptor (FPR) agonist []. Carbon-11 labeled (S)-1 was synthesized for positron emission tomography (PET) imaging studies to visualize FPRs in the brain []. Despite showing promise in vitro, (S)-[11C]-1 exhibited low blood-brain barrier penetration and was unable to effectively label FPRs in the brains of mouse models of Alzheimer's disease [].

      N'-[5-Acetyl-3-(4-chlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]-5-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide dimethylformamide monosolvate

      • Compound Description: The crystal structure of this compound, a dimethylformamide monosolvate, has been determined []. The molecule comprises chlorophenyl, thiadiazolyl, pyrazolyl, phenyl, and indolyl rings, with various twist angles between adjacent rings []. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, weak C—H⋯O interactions, and π-π stacking interactions [].

      N'-[5-Acetyl-3-(4-bromophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]-5-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide dimethylformamide monosolvate

      • Compound Description: The crystal structure of this compound, a dimethylformamide monosolvate, has been reported []. The molecule comprises bromophenyl, thiadiazolyl, pyrazolyl, phenyl, and indolyl ring systems, with various twist angles between adjacent rings []. The crystal packing is characterized by intermolecular N—H⋯O, C—H⋯O, and C—H⋯Br contacts [].

      2-Amido-3-(1H-Indol-3-yl)-N-Substituted-Propanamides

      • Compound Description: A series of 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamides was designed, synthesized, and evaluated as falcipain-2 (FP-2) inhibitors []. FP-2 is a crucial cysteine protease and hemoglobinase in the malaria parasite Plasmodium falciparum []. Compounds in this series demonstrated moderate FP-2 inhibitory activity, with IC50 values ranging from 10.0 to 39.4 μM [].

      4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (38p, ZENECA ZD3523)

      • Compound Description: This compound is a potent and orally active leukotriene receptor antagonist []. It exhibited a Ki of 0.42 nM for the displacement of [3H]LTD4 on guinea pig lung membranes and a pKB of 10.13 ± 0.14 versus LTE4 on guinea pig trachea []. Furthermore, 38p demonstrated an oral ED50 of 1.14 μmol/kg against LTD4-induced bronchoconstriction in guinea pigs [].

      4-Nitro-2-(1H-tetrazol-1-yl)phenol

      • Compound Description: The crystal structure of this compound reveals two symmetry-independent molecules in the unit cell []. The tetrazole and phenyl rings in each molecule are essentially planar but not coplanar []. The crystal packing involves O—H⋯N hydrogen bonds, forming four-membered molecular aggregates, which are further interconnected by a complex three-dimensional hydrogen-bond network [].

      1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043)

      • Compound Description: This compound is a potent inhibitor of HIV-1 attachment, discovered through a research program exploring azaindole derivatives []. BMS-488043 exhibited marked improvements in pharmaceutical properties compared to its indole-based predecessor []. In preliminary clinical trials, BMS-488043 demonstrated antiviral activity by reducing viremia in HIV-1-infected individuals when administered as monotherapy for 8 days [].

      (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

      • Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor []. JAK1 plays a critical role in cytokine signaling, and its constitutive activation is linked to various diseases, including cancer []. AZD4205 demonstrated promising preclinical pharmacokinetics and enhanced antitumor activity in combination with the EGFR inhibitor osimertinib in a preclinical non-small cell lung cancer (NSCLC) xenograft model [].

      3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)

      • Compound Description: This compound is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP) and leukotriene synthesis []. It displayed an IC50 of 4.2 nM in a FLAP binding assay and 349 nM in a human blood LTB4 inhibition assay []. AM103 also exhibited efficacy in a murine ovalbumin model of allergen-induced asthma [].

      (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (4)

      • Compound Description: (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one serves as a key intermediate in synthesizing various bioactive compounds, including osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI) used in cancer treatment [].

      (E)-N-(2-(1H-Indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide derivatives (5a-e)

      • Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity []. Some of these compounds, specifically 5b, 5c, 5d, and 5e, showed promising antimicrobial properties against various pathogenic microorganisms, including Pseudomonas aureginosa, Staphylococcus aureus, Escherichia coli, Vibrio cholerae, and Candida albicans [].

      (Z)-2-[(1-Phenylsulfonyl-1H-indol-3-yl)methylene]-1-azabicyclo[2.2.2]octan-3-one semicarbazone

      • Compound Description: The crystal structure of this compound has been reported []. The indole system is planar, while the phenylsulfonyl group is nearly perpendicular to it []. The molecule exhibits Z geometry around the olefinic bond connecting the azabicyclic and indole systems []. Intermolecular hydrogen bonding interactions involving the carbonyl and hydrazidic groups are observed in the crystal structure [].

      3-(1H-Indol-3-yl)-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic Acids (26–30)

      • Compound Description: This series of compounds represents a novel class of insulin receptor activators featuring a hydroxyfuroic acid moiety in place of the typical hydroxyquinone found in other insulin receptor activators []. These compounds were synthesized through a multistep process involving the preparation of furoic acid intermediates and their subsequent modification []. Notably, compound 28 from this series demonstrated insulin receptor activation potential comparable to Merck's compound 2, which possesses a dihydroxybenzoquinone scaffold [].

      N2-[(4R)-4-Hydroxy-1-[(1-methyl-1H-indol-3-yl)carbonyl]-L-prolyl]-N-methyl-N-(phenylmethyl)-3-(2-naphthyl)-L-alaninamide (7k, FK888)

      • Compound Description: FK888 is a potent and selective substance P (SP) antagonist targeting the neurokinin-1 (NK1) receptor []. It exhibits potent antagonistic activity against SP, a neuropeptide involved in pain transmission and inflammation []. FK888 has been investigated for its potential therapeutic applications in treating various conditions, including pain, inflammation, and emesis [].

      N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261)

      • Compound Description: LP-261 is a potent antimitotic agent that targets tubulin []. It exhibits potent in vitro and in vivo activity against various cancer cell lines and inhibits tumor growth in xenograft models []. LP-261 exerts its antimitotic effects by binding to tubulin, disrupting microtubule dynamics, and inducing cell cycle arrest at the G2/M phase [].

      [4-(3-Methyl-1H-indol-2-yl)phenyl]phenylmethanone

      • Compound Description: This compound was synthesized using a novel and efficient method involving Fischer indole cyclization []. The synthesis started with the Friedel-Crafts benzoylation of n-propylbenzene, followed by bromination, oxidation, hydrazone formation, and finally, cyclization in the presence of boron trifluoride etherate []. This method provides a high-yield route for obtaining the target compound, which can serve as a valuable building block for synthesizing other potentially bioactive molecules [].

      5-Methoxy-3-[N-(4-(4-fluoro-phenyl)-4-oxobutyl)-1,2,5,6-tetrahydropyridin-3-yl-methyl]-1H-indole (BIMG 80)

        Methyl 3-(2-chlorophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

        • Compound Description: The crystal structure of this compound reveals the presence of a planar β-lactam ring and a pyrrolidine ring in a twist conformation []. The molecule exhibits intramolecular C—H⋯Cl and C—H⋯O hydrogen bonds, forming five- and six-membered rings []. The crystal packing is stabilized by intermolecular C—H⋯O and N—H⋯O hydrogen bonds, along with weak π⋯π interactions between pyrrole rings [].

        Methyl 3-(4-bromophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-2-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

        • Compound Description: This compound's crystal structure reveals a pyrrolidine ring adopting an envelope conformation, a planar β-lactam ring, and a phenyl ring []. The molecular packing is stabilized by intramolecular C—H⋯O interactions, while intermolecular N—H⋯O hydrogen bonds, C—H⋯O, and C—H⋯π interactions contribute to crystal packing [].
        • Compound Description: Enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives were synthesized and characterized []. The absolute configurations of these enantiomers were determined through X-ray crystallography []. These derivatives serve as valuable building blocks for synthesizing various biologically active compounds, particularly those targeting receptors or enzymes where chirality plays a crucial role in binding affinity and selectivity [].

        2,2-Dichloro-1-[3-(2,2-dichloroacetyl)-2-(4-methoxyphenyl)imidazolidin-1-yl]ethanone

        • Compound Description: This compound was synthesized through a one-pot reaction involving N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine and dichloroacetyl chloride []. The structure of the synthesized compound was confirmed through 1H NMR, MS, FTIR, and X-ray crystallography [].

        Properties

        Product Name

        3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide

        IUPAC Name

        3-(1H-indol-3-yl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]propanamide

        Molecular Formula

        C19H18N6O2

        Molecular Weight

        362.4 g/mol

        InChI

        InChI=1S/C19H18N6O2/c1-27-18-8-7-14(10-17(18)25-12-21-23-24-25)22-19(26)9-6-13-11-20-16-5-3-2-4-15(13)16/h2-5,7-8,10-12,20H,6,9H2,1H3,(H,22,26)

        InChI Key

        YHIPLLBNIICVQR-UHFFFAOYSA-N

        SMILES

        COC1=C(C=C(C=C1)NC(=O)CCC2=CNC3=CC=CC=C32)N4C=NN=N4

        Canonical SMILES

        COC1=C(C=C(C=C1)NC(=O)CCC2=CNC3=CC=CC=C32)N4C=NN=N4

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.